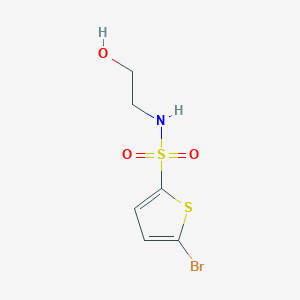
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is a chemical compound with the molecular formula C6H8BrNO3S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, a hydroxyethyl group, and a sulfonamide group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method involves the reaction of 5-bromothiophene-2-sulfonyl chloride with ethanolamine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form primary alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions modify the hydroxyethyl group.
科学的研究の応用
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide has several scientific research applications:
作用機序
The mechanism of action of 5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
類似化合物との比較
Similar Compounds
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have similar structures but with different alkyl groups attached to the sulfonamide nitrogen.
5-bromo-2-thiophenecarboxaldehyde: This compound has a formyl group instead of the hydroxyethyl group.
2-acetyl-5-bromothiophene: This compound has an acetyl group instead of the sulfonamide group.
Uniqueness
5-Bromo-N-(2-hydroxyethyl)-2-thiophenesulfonamide is unique due to the presence of both a hydroxyethyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H8BrNO3S2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
5-bromo-N-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO3S2/c7-5-1-2-6(12-5)13(10,11)8-3-4-9/h1-2,8-9H,3-4H2 |
InChIキー |
ZRZROIZVJJFQAE-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














